molecular formula C11H15BrN2 B14867640 4-(2-Bromophenyl)-1-methylpyrrolidin-3-amine

4-(2-Bromophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B14867640
M. Wt: 255.15 g/mol
InChI Key: ZZMGYJMVESAPJJ-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1-methylpyrrolidin-3-amine is an organic compound that features a bromophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-1-methylpyrrolidin-3-amine typically involves multi-step organic reactions. One common method includes the bromination of a phenyl group followed by the formation of the pyrrolidine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like sodium hydroxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4-(2-Bromophenyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Another bromophenyl compound with different functional groups.

    2-Amino-4-bromophenol: Contains a bromophenyl group and an amino group, similar to the target compound.

Uniqueness

4-(2-Bromophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific combination of a bromophenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-(2-bromophenyl)-1-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-14-6-9(11(13)7-14)8-4-2-3-5-10(8)12/h2-5,9,11H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMGYJMVESAPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)N)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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